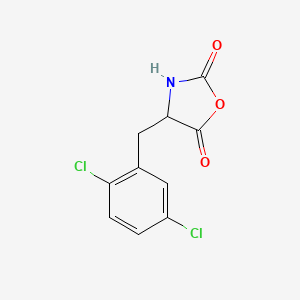![molecular formula C12H17BrN2O2S B13718322 5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)
5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD31811582 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD31811582 typically involves a multi-step process. The initial step often includes the reaction of a primary precursor with a suitable reagent under controlled conditions. This is followed by purification and further chemical modifications to achieve the desired compound. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of MFCD31811582 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of intermediates, their subsequent reactions, and final purification using techniques like crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: MFCD31811582 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: MFCD31811582 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
MFCD31811582 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, catalysis, and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: MFCD31811582 is utilized in the production of polymers, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism by which MFCD31811582 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate biochemical pathways, leading to changes in cellular functions. Detailed studies are conducted to understand these interactions at the molecular level, providing insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
MFCD31811582 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Known for its high reactivity in substitution reactions.
Compound B: Exhibits strong oxidizing properties.
Compound C: Used in similar industrial applications but with different reaction conditions.
The uniqueness of MFCD31811582 lies in its specific combination of stability, reactivity, and versatility, making it a valuable compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C12H17BrN2O2S |
|---|---|
Peso molecular |
333.25 g/mol |
Nombre IUPAC |
tert-butyl 2-(bromomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H17BrN2O2S/c1-12(2,3)17-11(16)15-5-4-9-8(7-15)14-10(6-13)18-9/h4-7H2,1-3H3 |
Clave InChI |
ADFWMXQMPKSZQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)
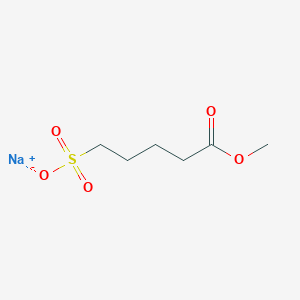

![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)
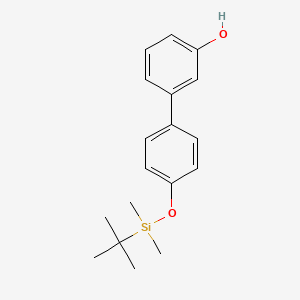

![7-Bromo-3-isobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13718263.png)
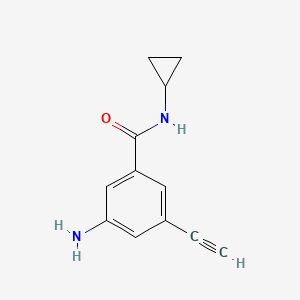
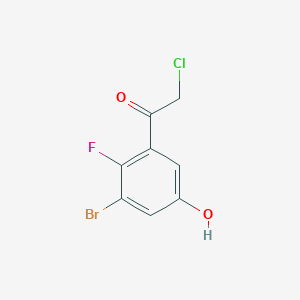
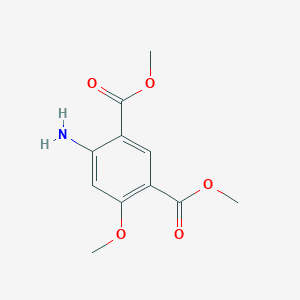
![3-Chloro-2-nitrodibenzo[b,d]furan](/img/structure/B13718278.png)
